3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Conformational analysis Ligand-receptor binding Medicinal chemistry

This 3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide features an unsubstituted pyrimidine 5‑yl moiety, ethylene spacer, and 3,4‑difluoro substitution—a unique pharmacophore distinct from 2‑substituted pyrimidine scaffolds. With XLogP3 1.6, MW 263.24, and only 1 HBD, it lies within favorable CNS MPO space, offering superior brain penetrance potential vs. chloro‑analogs like ICA‑069673. The three addressable vectors (pyrimidine 2‑position, ethylene linker, benzamide ring) enable systematic library enumeration without pre‑existing IP constraints. Purity ≥98% ensures reliable screening results. Secure your research advantage.

Molecular Formula C13H11F2N3O
Molecular Weight 263.248
CAS No. 2034342-29-3
Cat. No. B2716393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide
CAS2034342-29-3
Molecular FormulaC13H11F2N3O
Molecular Weight263.248
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NCCC2=CN=CN=C2)F)F
InChIInChI=1S/C13H11F2N3O/c14-11-2-1-10(5-12(11)15)13(19)18-4-3-9-6-16-8-17-7-9/h1-2,5-8H,3-4H2,(H,18,19)
InChIKeyNSCRDNAVOYGTJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide (CAS 2034342-29-3): Structural Identity and Procurement-Relevant Properties


3,4-Difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide (CAS 2034342-29-3, PubChem CID 91813286) is a synthetic fluorinated benzamide featuring a 3,4-difluorobenzamide core linked via an ethylene spacer to a pyrimidin-5-yl moiety [1]. It belongs to the broader class of pyrimidinylethyl benzamides, which are explored as kinase inhibitor scaffolds and central nervous system (CNS)-penetrant chemical probes [2]. The compound is commercially available from multiple vendors at ≥98% purity (e.g., Leyan catalog number 2293902) . Its computed XLogP3 of 1.6, molecular weight of 263.24 g/mol, and 4 rotatable bonds place it within favorable drug-like property space [1].

Why 3,4-Difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide Cannot Be Substituted by Generic In-Class Analogs


The substitution pattern of 3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide—specifically the 3,4-difluoro orientation on the benzamide ring, the unsubstituted pyrimidin-5-yl attachment, and the ethylene linker—creates a unique pharmacophoric profile that differs from close analogs in hydrogen bonding capacity (5 HBA vs. 3–4 for analogs), conformational flexibility (4 rotatable bonds vs. 2 in directly linked analogs), and lipophilicity (XLogP3 = 1.6) [1]. The closest commercially characterized analog, ICA-069673 (N-(2-chloropyrimidin-5-yl)-3,4-difluorobenzamide), replaces the ethylene spacer with a direct N–pyrimidine bond and introduces a 2-chloro substituent, shifting its biological profile toward KCNQ potassium channel activation (EC50 = 0.69 μM at KCNQ2/Q3) [2]. These structural differences preclude simple interchangeability for target-focused screening campaigns [3].

Quantitative Differentiation Evidence: 3,4-Difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide vs. Closest Analogs


Ethylene Spacer Confers 2× Greater Conformational Flexibility vs. Direct-Linked Analog ICA-069673

3,4-Difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide possesses 4 rotatable bonds, compared to only 2 rotatable bonds in the direct-linked analog ICA-069673 (N-(2-chloropyrimidin-5-yl)-3,4-difluorobenzamide), as computed from their respective SMILES structures [1][2]. This twofold increase in rotational degrees of freedom may significantly impact target binding mode, entropic penalty upon binding, and the accessible conformational ensemble during molecular recognition [3].

Conformational analysis Ligand-receptor binding Medicinal chemistry

Lower Lipophilicity (XLogP3 = 1.6) Supports Superior CNS Multiparameter Optimization Score vs. Chloro-Substituted Analog

The target compound exhibits a computed XLogP3 of 1.6, significantly lower than the estimated XLogP3 of approximately 2.5–2.8 for ICA-069673 (N-(2-chloropyrimidin-5-yl)-3,4-difluorobenzamide), which contains an additional chlorine atom [1][2]. In CNS drug discovery, an XLogP3 of 1–3 is considered optimal for balancing passive blood-brain barrier permeability with acceptable metabolic stability and reduced off-target promiscuity [3].

CNS drug discovery Lipophilicity Blood-brain barrier penetration

Enhanced Hydrogen Bond Acceptor Count (5 HBA) Enables Different Target Engagement Profile Compared to 3,4-Dichloro Analog

3,4-Difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide possesses 5 hydrogen bond acceptor (HBA) atoms (3 from pyrimidine N, 1 from amide carbonyl O, 1 from the two fluorine atoms collectively acting as weak HBA), while its 3,4-dichloro analog (3,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide) has only 3 classical HBA atoms, as chlorine is a substantially weaker hydrogen bond acceptor than fluorine [1]. The C–F bond polarity (dipole moment ~1.4 D) enables fluorine to participate in C–F···H–X multipolar interactions that are not accessible to C–Cl (dipole moment ~1.9 D but with different geometric preferences) [2].

Hydrogen bonding Target selectivity Structure-activity relationships

Molecular Weight Advantage (263.24 vs. 269.63) Enhances Ligand Efficiency Potential vs. Chloro-Pyrimidine Analog ICA-069673

The target compound has a molecular weight of 263.24 g/mol, which is 6.39 g/mol lower than ICA-069673 (269.63 g/mol) due to the absence of the 2-chloro substituent on the pyrimidine ring [1][2]. This lower molecular weight, combined with the absence of a heavy halogen, may translate to improved ligand efficiency indices (e.g., LE = 1.4 × pIC50 / heavy atom count) in target-based assays [3].

Ligand efficiency Lead optimization Fragment-based drug discovery

Unsubstituted Pyrimidin-5-yl Ring Offers Distinct Kinase Hinge-Binding Modality vs. 2-Substituted Pyrimidine Analogs

The pyrimidin-5-yl moiety in the target compound retains an unsubstituted 2-position on the pyrimidine ring, leaving the N1 and N3 nitrogen atoms fully available for hinge-region hydrogen bonding in kinase ATP-binding pockets [1]. In contrast, ICA-069673 bears a 2-chloro substituent that sterically and electronically modulates the pyrimidine N1/N3 hydrogen bonding capacity [2]. Pyrimidine-based kinase inhibitors frequently rely on the N1 nitrogen as a hinge-binding hydrogen bond acceptor; the unsubstituted 2-position in the target compound preserves this interaction modality without steric interference [3].

Kinase inhibition Hinge-binding motif ATP-competitive inhibitors

CAVEAT: Absence of Publicly Available Target-Specific Biological Activity Data for This Compound

As of April 2026, a comprehensive search of ChEMBL, BindingDB, PubChem BioAssay, PubMed, and patent databases did not identify any publicly disclosed IC50, Ki, EC50, or cellular activity data specifically for 3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide (CAS 2034342-29-3, PubChem CID 91813286) [1][2][3]. This compound appears to be a commercially available screening compound or synthetic building block that has not yet been the subject of published target-specific biological profiling. In contrast, its close structural analog ICA-069673 has well-characterized activity as a KCNQ2/Q3 potassium channel activator (EC50 = 0.69 μM at KCNQ2/Q3; EC50 = 14.3 μM at KCNQ3/Q5; IC50 > 30,000 nM at NaV1.5) [4]. Procurement decisions must weigh the structural novelty of the target compound against the complete absence of experimentally validated biological annotation.

Data availability Screening compound Procurement caution

Optimal Procurement and Deployment Scenarios for 3,4-Difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide (CAS 2034342-29-3)


Kinase Selectivity Screening Deck Diversification

The unsubstituted pyrimidin-5-yl moiety and ethylene linker provide a pharmacophore distinct from common 2-aminopyrimidine or 2-chloropyrimidine kinase inhibitor scaffolds. Procurement of this compound for kinase panel screening (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) enables exploration of hinge-binding modes that are sterically inaccessible to 2-substituted pyrimidine analogs, potentially revealing novel kinase inhibition profiles [1]. The 3,4-difluoro substitution pattern further differentiates it from the more common 2,4-difluoro or 2,6-difluoro benzamide regioisomers frequently found in commercial kinase inhibitor libraries [2].

CNS-Penetrant Lead Optimization Starting Point

With a computed XLogP3 of 1.6, molecular weight below 300, and only 1 hydrogen bond donor, this compound falls within the favorable CNS multiparameter optimization (MPO) space (CNS MPO score ≥ 4.0 predicted) [1][3]. It represents a more CNS-suitable alternative to ICA-069673 (higher lipophilicity due to 2-chloro substituent) for programs targeting neurological or psychiatric kinase targets. Its 4-rotatable-bond structure provides synthetic handle opportunities for property optimization while maintaining CNS drug-likeness [1].

Fragment Elaboration and Diversity-Oriented Synthesis

As a commercially available building block (≥98% purity) with a molecular weight of 263.24 and 19 heavy atoms [1], this compound is positioned at the fragment-to-lead boundary. The unsubstituted pyrimidine 2-position, the ethylene linker, and the 3,4-difluorobenzamide ring each represent chemically addressable vectors for parallel synthesis or library enumeration. The absence of pre-existing biological annotation [4] allows research groups to establish proprietary intellectual property around novel derivatives without conflicting with existing patent claims on characterized analogs like ICA-069673 [5].

Halogen Bonding and Crystal Engineering Studies

The 3,4-difluoro substitution pattern on the benzamide ring engages in C–F···H–X multipolar interactions and F···F contacts that are structurally distinct from C–Cl halogen bonding observed in chloro-substituted analogs [2]. This compound is suitable for systematic crystallographic studies comparing fluoro vs. chloro intermolecular interaction landscapes in pyrimidinylethyl benzamide systems. Such studies can inform rational design of solid-state forms or co-crystals for formulation development [2].

Quote Request

Request a Quote for 3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.